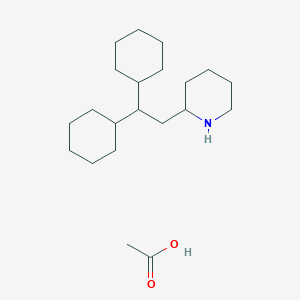






|
REACTION_CXSMILES
|
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:21]([OH:24])(=[O:23])[CH3:22]>>[C:21]([OH:24])(=[O:23])[CH3:22].[CH:1]1([CH:7]([CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)[CH2:8][CH:9]2[CH2:14][CH2:13][CH2:12][CH2:11][NH:10]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
4 kg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(=CC1=NC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
To a nitrogen-purged ten gallon autoclave
|
|
Type
|
ADDITION
|
|
Details
|
is added a slurry of 400 g
|
|
Type
|
WASH
|
|
Details
|
The charging system is rinsed
|
|
Type
|
CUSTOM
|
|
Details
|
The system is purged with nitrogen
|
|
Type
|
ADDITION
|
|
Details
|
hydrogen gas is introduced to a pressure of 40 atmospheres
|
|
Type
|
WAIT
|
|
Details
|
is taken up by the reaction mixture, usually a period of three to four hours
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to 30°-40° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the catalyst removed by filtration
|
|
Type
|
WASH
|
|
Details
|
The autoclave is rinsed several times with acetic acid which
|
|
Type
|
WASH
|
|
Details
|
to wash the catalyst
|
|
Type
|
CONCENTRATION
|
|
Details
|
The combined filtrates are concentrated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)O.C1(CCCCC1)C(CC1NCCCC1)C1CCCCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |